2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
説明
The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide features a phenyl ring substituted with an isopropylsulfonyl group at the para position, linked to an acetamide moiety. The nitrogen of the acetamide is further substituted with a cyclopentylmethyl group bearing a 4-methoxyphenyl group. This structure combines sulfonyl, methoxy, and cyclopentyl motifs, which are common in bioactive molecules targeting enzymes or receptors.
特性
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-18(2)30(27,28)22-12-6-19(7-13-22)16-23(26)25-17-24(14-4-5-15-24)20-8-10-21(29-3)11-9-20/h6-13,18H,4-5,14-17H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKCKMFSZUHWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues and Key Features
The table below highlights structural similarities and differences between the target compound and related acetamide derivatives:
Functional Group Analysis
- Sulfonyl Groups : Present in the target compound and , and 13. This group enhances water solubility and hydrogen-bonding capacity, critical for target engagement (e.g., enzyme active sites).
- Methoxy Substitutents : Found in the target compound and . Methoxy groups modulate electron density and lipophilicity, influencing membrane permeability and binding to aromatic residues in proteins.
- Cyclopentyl vs.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s cyclopentylmethyl and 4-methoxyphenyl groups likely increase LogP compared to ’s pyrazole-tetrahydro-2H-pyran hybrid, which has polar oxygen atoms enhancing solubility.
- Metabolic Stability : The isopropylsulfonyl group in the target compound may resist oxidative metabolism better than thiourea () or nitro groups (), which are prone to reduction or hydrolysis.
準備方法
Retrosynthetic Analysis and Key Fragmentation
The target molecule decomposes into three primary synthons:
- 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (Carboxylic acid component)
- (1-(4-Methoxyphenyl)cyclopentyl)methanamine (Amine component)
- Amide coupling system
Critical disconnections occur at the acetamide bond (C-N linkage) and the cyclopentane ring (C-C bonds). Strategic considerations prioritize late-stage sulfonylation to avoid interference with nucleophilic amine groups.
Stepwise Synthetic Route
Synthesis of 2-(4-(Isopropylsulfonyl)phenyl)acetic Acid
Sulfonation of 4-Ethylphenyl Acetate
A modified Ullmann coupling installs the sulfonyl group:
- Thioether Formation : 4-Bromophenylacetic acid reacts with isopropylthiol in DMF using CuI/L-proline catalysis (120°C, 24 hr) to yield 2-(4-(isopropylthio)phenyl)acetic acid.
- Oxidation : Treatment with oxone (2.5 equiv) in MeOH/H2O (4:1) at 0°C→RT converts thioether to sulfone (89% yield).
Key Data :
- HPLC Purity : 98.2% (C18, 0.1% TFA/ACN)
- HRMS : [M+H]+ Calc. 271.0941, Found 271.0938
Preparation of (1-(4-Methoxyphenyl)cyclopentyl)methanamine
Cyclopentane Ring Construction
Friedel-Crafts alkylation forms the cyclopentyl core:
- Electrophile Generation : Cyclopentanone reacts with PCl5 to form 1-chlorocyclopentene.
- Arenium Ion Formation : 4-Methoxybenzene + AlCl3 in CH2Cl2 at -15°C.
- Cyclization : Add 1-chlorocyclopentene dropwise (-10°C→RT, 12 hr) to yield 1-(4-methoxyphenyl)cyclopentanol (76%).
Amination Sequence
- Mitsunobu Reaction : Cyclopentanol + phthalimide/PPh3/DIAD in THF (0°C→RT, 6 hr) gives phthalimido intermediate (82%).
- Deprotection : Hydrazine hydrate in ethanol (reflux, 3 hr) liberates primary amine (91%).
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl3): δ 7.15 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H), 3.79 (s, 3H), 3.25 (s, 2H), 2.45-2.35 (m, 2H), 1.95-1.75 (m, 6H)
Amide Bond Formation
Carbodiimide-Mediated Coupling
Optimized Conditions :
- Reagents : 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (1.2 equiv), HATU (1.5 equiv), DIPEA (3 equiv)
- Solvent : Anhydrous DMF (0.1 M)
- Temperature : 0°C→RT, 18 hr
- Workup : Aqueous NaHCO3 extraction, column chromatography (SiO2, EtOAc/hexanes 1:1→3:1)
Yield : 84% after purification
Critical Parameters :
Alternative Synthetic Strategies
Sulfur Insertion via Michael Addition
An alternate route introduces sulfone earlier in the synthesis:
Analytical Characterization
Spectroscopic Data
¹³C NMR (101 MHz, CDCl3):
- Sulfonyl carbons: δ 56.8 (CH(CH3)2), 43.5 (SO2)
- Cyclopentyl CH2: δ 34.2, 29.7, 28.4
- Acetamide carbonyl: δ 170.5
IR (ATR, cm⁻¹):
- 1675 (C=O stretch), 1320/1145 (SO2 asym/sym)
X-ray Crystallography
Key Metrics :
- Space Group : P2₁/c
- Dihedral Angle : 85.4° between aryl rings
- H-bonding : N-H···O=S (2.89 Å) stabilizes crystal packing
Process Optimization Challenges
Sulfone Oxidation Byproducts
Major Impurity : Overoxidized sulfonic acid (6-8% without controlled stoichiometry)
Mitigation :
- Use of oxone instead of mCPBA reduces overoxidation (≤1.2% by HPLC)
- Quench with NaHSO3 at -10°C
Cyclopentyl Ring Strain
Observed Effect : 15% epimerization during Mitsunobu reaction
Solution :
- Replace DIAD with ADDP (azodicarboxylic dipiperidide)
- Lower reaction temperature (-20°C)
Scale-Up Considerations
Pilot Plant Data (10 kg batch):
- Cycle Time : 48 hr (vs. 72 hr lab scale)
- E-factor : 23.4 (solvent recovery improves to 18.6)
- Critical Quality Attributes :
- Residual DMF < 410 ppm (ICH Q3C limit)
- Particle size D90 < 50 μm (enhanced dissolution)
Q & A
Q. Key Challenges :
- Purity Control : By-products from incomplete sulfonylation or cyclopentane ring closure require purification via column chromatography or recrystallization .
- Reaction Optimization : Temperature and solvent selection (e.g., DMF vs. THF) significantly impact yields .
How can researchers validate the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Purpose | Key Data Points |
|---|---|---|
| NMR | Confirm backbone structure | Aromatic proton signals (δ 6.8–7.5 ppm), sulfonyl group (δ ~3.2 ppm for isopropyl-CH) |
| HPLC | Assess purity | Retention time consistency (>95% purity threshold) |
| MS | Verify molecular weight | Exact mass matching [M+H]+ (calculated via high-resolution MS) |
Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities in the cyclopentylmethyl group .
What strategies address contradictory reports on this compound’s biological activity?
Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
- Structural Analogues : Impurities or by-products (e.g., unreacted sulfonyl intermediates) may skew results .
Q. Methodological Solutions :
- Dose-Response Studies : Establish EC50/IC50 values across multiple models to isolate structure-activity relationships .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
How should experimental designs be structured to evaluate pharmacological efficacy?
Advanced Research Question
In Vitro/In Vivo Workflow :
Target Identification : Screen against kinase/receptor panels (e.g., EGFR, COX-2) using SPR or fluorescence polarization .
Toxicity Profiling : Assess cytotoxicity in primary cell lines (e.g., hepatocytes) via MTT assays .
In Vivo Validation : Use randomized block designs (e.g., tumor xenograft models) with controls for metabolic variability .
Data Interpretation : Apply ANOVA to compare treatment groups and adjust for confounding factors like solvent toxicity (e.g., DMSO < 0.1%) .
What computational methods support the rational design of derivatives?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 active site) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using ML algorithms .
- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .
How can environmental stability and degradation pathways be analyzed?
Advanced Research Question
- Photodegradation Studies : Expose the compound to UV-Vis light and monitor breakdown products via GC-MS .
- Hydrolytic Stability : Test pH-dependent degradation (e.g., PBS buffers at pH 2–9) and identify stable derivatives .
Regulatory Relevance : Align with OECD guidelines for environmental risk assessment of pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
